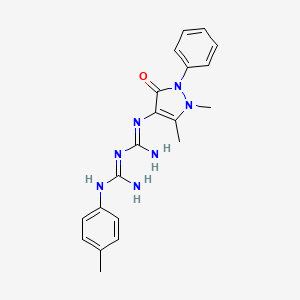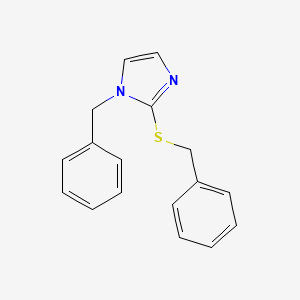
N-(2,5-dimethylphenyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-3-phenylpropanamide, also known as DPA, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-3-phenylpropanamide has been found to have potential applications in various scientific fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, N-(2,5-dimethylphenyl)-3-phenylpropanamide has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. In neuroscience, N-(2,5-dimethylphenyl)-3-phenylpropanamide has been found to have neuroprotective effects, suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, N-(2,5-dimethylphenyl)-3-phenylpropanamide has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethylphenyl)-3-phenylpropanamide is not fully understood, but it is believed to act as a modulator of the endocannabinoid system. Specifically, N-(2,5-dimethylphenyl)-3-phenylpropanamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, N-(2,5-dimethylphenyl)-3-phenylpropanamide increases the levels of endocannabinoids in the brain, which may contribute to its analgesic and neuroprotective effects.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-3-phenylpropanamide has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and neuroprotection. In animal studies, N-(2,5-dimethylphenyl)-3-phenylpropanamide has been found to reduce pain sensitivity and inflammation, suggesting that it may be useful in the treatment of chronic pain conditions such as arthritis. N-(2,5-dimethylphenyl)-3-phenylpropanamide has also been shown to protect against oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,5-dimethylphenyl)-3-phenylpropanamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, N-(2,5-dimethylphenyl)-3-phenylpropanamide has been shown to have low toxicity in animal studies, suggesting that it may be a safe compound to work with. However, one limitation of using N-(2,5-dimethylphenyl)-3-phenylpropanamide in lab experiments is its limited solubility in water, which may make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,5-dimethylphenyl)-3-phenylpropanamide. One area of interest is the development of N-(2,5-dimethylphenyl)-3-phenylpropanamide-based drugs for the treatment of chronic pain and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-3-phenylpropanamide and its effects on the endocannabinoid system. Finally, N-(2,5-dimethylphenyl)-3-phenylpropanamide may have potential applications in materials science, particularly in the synthesis of metal-organic frameworks for gas storage and separation.
Synthesemethoden
N-(2,5-dimethylphenyl)-3-phenylpropanamide can be synthesized through a multistep process involving the reaction of 2,5-dimethylbenzaldehyde with nitroethane, followed by the reduction of the resulting nitrostyrene intermediate with sodium borohydride. The resulting amine is then reacted with benzophenone to form N-(2,5-dimethylphenyl)-3-phenylpropanamide.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-13-8-9-14(2)16(12-13)18-17(19)11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGAPDRFVJJHEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl 5-{[(propionylamino)carbonothioyl]amino}isophthalate](/img/structure/B5811736.png)
![2-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5811745.png)
![methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5811752.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5811759.png)



![4,7,7-trimethyl-1-(methylthio)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5811776.png)




